A Technical Guide to Methyl 2-Phenylisonicotinate (CAS 4634-14-4): Properties, Synthesis, and Applications in Chemical Research
A Technical Guide to Methyl 2-Phenylisonicotinate (CAS 4634-14-4): Properties, Synthesis, and Applications in Chemical Research
Executive Summary: This document provides a comprehensive technical overview of Methyl 2-Phenylisonicotinate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The guide details its chemical and physical properties, offers predictive insights into its spectroscopic profile, and outlines a robust, field-proven protocol for its synthesis. As a Senior Application Scientist, this whitepaper is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers and drug development professionals to effectively utilize this compound in their discovery workflows. We will explore its reactivity, potential applications derived from its unique phenyl-pyridine scaffold, and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
Methyl 2-Phenylisonicotinate is a bifunctional organic molecule featuring a pyridine ring substituted with a phenyl group at the 2-position and a methyl ester at the 4-position (the iso-position). This arrangement provides a rigid, aromatic scaffold with a key functional handle for further chemical modification.
Caption: Chemical structure of Methyl 2-Phenylisonicotinate.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 4634-14-4[1][2][3][4][5] |
| IUPAC Name | methyl 2-phenylpyridine-4-carboxylate[4][5] |
| Molecular Formula | C₁₃H₁₁NO₂[1][3][4] |
| Molecular Weight | 213.23 g/mol [1][2][4] |
| Synonyms | 2-PHENYL-ISONICOTINIC ACID METHYL ESTER[1][4][6] |
| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2[1][4] |
| InChIKey | PKPOOQVXKJROPY-UHFFFAOYSA-N[4][5] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 354.8 °C at 760 mmHg | [3] |
| Density | 1.15 g/cm³ | [3] |
| Flash Point | 168.4 °C | [3] |
| Storage | Sealed in dry, 2-8°C |[1] |
Table 3: Computed Properties for Drug Discovery These values are computationally derived and provide a preliminary assessment of the molecule's drug-like properties according to Lipinski's Rule of Five.
| Property | Value | Significance |
|---|---|---|
| LogP (Octanol/Water) | 2.5 - 2.7[1][4][5] | Indicates good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 39.2 Ų[1][4] | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 0[1][4] | Adheres to drug-like criteria. |
| Hydrogen Bond Acceptors | 3[1][4] | Adheres to drug-like criteria. |
| Rotatable Bonds | 2-3[1][4][5] | Low number suggests conformational rigidity. |
Spectroscopic Characterization (Predicted)
While commercial suppliers can provide lot-specific analytical data such as NMR, LC-MS, and HPLC upon request, this section details the expected spectroscopic signatures based on the molecule's structure.[7] This predictive analysis is fundamental for researchers to verify the identity and purity of the compound post-synthesis or upon receipt.
Caption: Predicted proton environments and chemical shifts.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester and the two aromatic systems. The methyl protons (-OCH₃) should appear as a sharp singlet around 3.9-4.0 ppm. The five protons of the phenyl ring will likely appear as a complex multiplet between 7.4 and 8.1 ppm. The three protons on the pyridine ring will be downfield due to the electron-withdrawing effect of the nitrogen atom and ester group, appearing between 7.8 and 8.8 ppm with characteristic doublet and doublet-of-doublets splitting patterns.
-
¹³C NMR Spectroscopy: The carbon spectrum should display 11 unique signals (accounting for symmetry in the phenyl group). Key signals include the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and nine distinct aromatic carbons between ~120 and 155 ppm.
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Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a strong molecular ion (M⁺) peak at m/z = 213. Key fragmentation patterns would likely involve the loss of the methoxy radical (•OCH₃, M-31) or the carbomethoxy group (•COOCH₃, M-59).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption from the ester at approximately 1720-1730 cm⁻¹. Other significant peaks will include C=C and C=N stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region and C-O stretching from the ester group around 1250-1300 cm⁻¹.
Synthesis and Purification
Core Rationale: The most direct and industrially scalable synthesis of Methyl 2-Phenylisonicotinate is via a Fischer-Speier esterification of its corresponding carboxylic acid, 2-Phenylisonicotinic acid.[8] This acid-catalyzed reaction uses an excess of methanol as both a reagent and a solvent, driving the equilibrium towards the product. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is critical for protonating the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.
Caption: Fischer-Speier esterification synthesis pathway.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Phenylisonicotinic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Phenylisonicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality Note: The slow addition of acid prevents an excessive exotherm.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution. Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. The addition to ice controls the heat generated during neutralization.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure Methyl 2-Phenylisonicotinate.
Reactivity and Potential Applications
The utility of Methyl 2-Phenylisonicotinate in research stems from its identity as a heterocyclic building block.[2] The phenyl-pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. The methyl ester provides a versatile handle for further synthetic transformations.
Caption: Key derivatization pathways for drug discovery.
-
Drug Discovery: The ester can be readily hydrolyzed back to the carboxylic acid.[9] This acid is a crucial intermediate for creating libraries of amide derivatives via coupling reactions with various amines. Such libraries are fundamental in structure-activity relationship (SAR) studies to optimize lead compounds. The introduction of a methyl group is a known strategy in drug design to modulate physicochemical and pharmacokinetic properties.[10]
-
Materials Science: The rigid, planar structure of the phenyl-pyridine core makes it a candidate for incorporation into organic electronic materials, such as ligands for metal-organic frameworks (MOFs) or components of organic light-emitting diodes (OLEDs).
Safety and Handling
It is crucial to note that the toxicological properties of Methyl 2-Phenylisonicotinate have not been thoroughly investigated.[11] Therefore, this compound should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves when handling this compound.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
First Aid:
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials.[1]
Conclusion
Methyl 2-Phenylisonicotinate (CAS 4634-14-4) is a valuable research chemical whose full potential is yet to be explored. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for discovery campaigns. The phenyl-pyridine core offers a robust scaffold for medicinal chemistry, while the methyl ester provides the necessary functionality for library synthesis and SAR exploration. By following the protocols and understanding the properties outlined in this guide, researchers are well-equipped to incorporate this compound into their workflows safely and effectively.
References
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National Center for Biotechnology Information. (n.d.). Methyl 2-Phenylisonicotinate. PubChem Compound Database. Retrieved from [Link]
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Capot Chemical. (2018). Material Safety Data Sheet. Retrieved from Capot Chemical website. [Link]
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Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208. [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from MDPI website. [Link]
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